Carbinoxamine maleate

概要

説明

- 軽減できる症状には、発疹、涙目、目/鼻/喉/皮膚のかゆみ、咳、鼻水、くしゃみなどがあります。

- この化合物は、アレルギー反応時に生成される自然な物質であるヒスタミンを阻害し、アセチルコリンの作用も阻害することで、体液の減少を助け、涙目や鼻水などの症状を軽減します。

カルビノキサミンマレアート: は、抗ヒスタミン薬および抗コリン薬です。 一般的に、アレルギー、花粉症、風邪の症状を和らげるために使用されます。

製造方法

合成経路: カルビノキサミンは、出発物質を含む化学反応を含むさまざまな経路で合成できます。

工業生産: 具体的な工業的方法は広く文書化されていませんが、製薬会社は通常、確立された合成プロトコルを使用してカルビノキサミンマレアートを製造しています。

準備方法

Synthetic Routes: Carbinoxamine can be synthesized through various routes, including chemical reactions involving starting materials.

Industrial Production: While specific industrial methods are not widely documented, pharmaceutical companies typically produce carbinoxamine maleate using established synthetic protocols.

化学反応の分析

反応: カルビノキサミンは、酸化、還元、置換など、抗ヒスタミン薬によく見られる反応を起こします。

一般的な試薬と条件: 特定の試薬と条件は、目的の反応によって異なります。たとえば

主要な生成物: これらの反応は、カルビノキサミンの改変形態を生み出し、薬理作用が変化する可能性があります。

科学研究への応用

化学: カルビノキサミンの化学的性質は、抗ヒスタミンのメカニズムを研究し、関連する化合物を開発するために役立ちます。

生物学: 研究者は、ヒスタミン受容体およびコリン作動性経路に対するその影響を調査しています。

医学: カルビノキサミンは、臨床的にアレルギー症状の管理に使用されています。

産業: その用途は、製薬および関連分野にまで及びます。

科学的研究の応用

Allergy Treatment

Carbinoxamine maleate is indicated for various allergic conditions, including:

- Seasonal Allergic Rhinitis (SAR)

- Perennial Allergic Rhinitis (PAR)

- Vasomotor Rhinitis

- Allergic Conjunctivitis

- Urticaria and Angioedema

The drug has been shown to effectively alleviate symptoms associated with these conditions by blocking histamine receptors, thus preventing allergic reactions. A review of clinical studies indicates that this compound is effective for treating SAR and PAR, although evidence for urticaria treatment is less robust due to limited and conflicting data from trials .

Respiratory Conditions

This compound is commonly included in formulations for cold and cough remedies. It helps reduce symptoms such as nasal congestion and sneezing by acting on the histaminergic pathways involved in these responses. A study highlighted a novel spectrofluorimetric method for determining this compound in pharmaceutical preparations, showcasing its application in quality control within respiratory medications .

Pediatric Use and Safety Concerns

While this compound is approved for use in children over the age of one, significant safety concerns have been raised regarding its use in younger populations. Reports have documented serious adverse effects, including fatalities associated with the use of this compound in infants. The FDA has emphasized caution when prescribing this medication to children under two years old due to the risk of severe side effects .

Antiviral Properties

Recent mechanistic studies have suggested that this compound may inhibit influenza virus infections by blocking viral entry into host cells. This potential application could extend its use beyond allergy treatment into antiviral therapy, although further research is necessary to establish efficacy and safety in this context .

Quality Control Methods

The development of analytical methods for the determination of this compound in various formulations has been a focus of recent research. Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometric methods have been validated for their accuracy and reliability in measuring the compound's concentration in pharmaceutical products .

Case Studies and Research Findings

作用機序

標的: カルビノキサミンは、主にヒスタミンH1受容体およびアセチルコリン受容体を標的にします。

経路: これらの受容体をブロックすることにより、アレルギー反応を抑制し、症状を軽減します。

類似化合物との比較

独自性: カルビノキサミンは、抗ヒスタミンと抗コリンの両方の特性を持っているため、際立っています。

類似化合物: セチリジン、ロラタジン、ジフェンヒドラミンなどの他の抗ヒスタミン薬 はいくつかの類似点がありますが、同じ二重のメカニズムを持っていません。

生物活性

Carbinoxamine maleate is a first-generation antihistamine that exhibits significant biological activity primarily through its antagonistic effects on histamine receptors. This compound has been utilized in various therapeutic contexts, most notably for the treatment of allergic reactions and respiratory conditions. The following sections delve into its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.

Carbinoxamine functions as an H1 receptor antagonist , competing with histamine for binding at HA-receptor sites. This action inhibits the physiological effects mediated by histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction. The compound also possesses anticholinergic properties, which contribute to its sedative effects and utility in treating conditions like nausea and vomiting .

Key Mechanisms:

- H1 Receptor Antagonism : Reduces allergic symptoms by blocking histamine's action.

- Anticholinergic Activity : Provides additional benefits in treating motion sickness and extrapyramidal symptoms associated with certain medications .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a half-life ranging from 10 to 20 hours , allowing for sustained therapeutic effects. However, detailed data on its absorption, distribution, metabolism, and elimination are not extensively documented .

Clinical Applications

This compound is indicated for several conditions:

- Allergic Rhinitis : Effective in treating seasonal and perennial allergic rhinitis.

- Allergic Conjunctivitis : Alleviates symptoms associated with allergic reactions affecting the eyes.

- Dermatological Conditions : Used for uncomplicated allergic skin manifestations such as urticaria and angioedema.

- Motion Sickness : Provides relief from nausea and vomiting due to motion sickness .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects primarily due to its anticholinergic properties. Common side effects include:

- Sedation

- Dry mouth

- Dizziness

- Constipation

Serious adverse events have been reported, particularly in pediatric populations, leading to regulatory scrutiny regarding its use in children under two years old .

Research Findings

Recent studies have highlighted the potential of this compound beyond traditional antihistaminic applications:

-

Antiviral Activity : Research indicates that carbinoxamine exhibits antiviral properties against various strains of influenza A and B viruses. In vitro studies demonstrated that it can inhibit viral entry into host cells, suggesting a novel application in antiviral therapy .

Virus Strain IC50 (μM) A/Shanghai/4664T/2013 (H7N9) 3.56 A/Shanghai/37T/2009 (H1N1) 11.84 A/Puerto Rico/8/1934 (H1N1) TBD B/Shanghai/2017 (BY) TBD - Safety Profile : A review of postmarketing data revealed serious safety concerns in pediatric cases, including deaths linked to misuse or overdose . This has prompted regulatory bodies to issue warnings against its use in very young children.

- Pharmacovigilance Studies : Observational studies have been conducted to assess the safety and efficacy of this compound in pediatric populations, emphasizing the need for careful monitoring due to potential adverse reactions .

Case Studies

Several case reports illustrate the clinical implications of this compound usage:

- Case 1 : A 10-year-old female developed toxic epidermal necrolysis after receiving a combination therapy that included carbinoxamine, highlighting the risk of severe cutaneous reactions .

- Case 2 : An infant experienced lethargy and unresponsiveness following administration of carbinoxamine-containing medication for upper respiratory symptoms, underscoring the dangers associated with off-label use in young children .

特性

IUPAC Name |

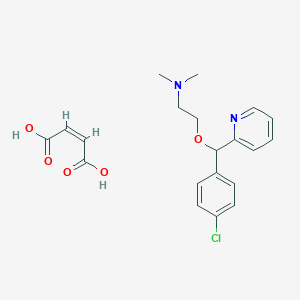

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWHCVWDRNXAZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-16-8 (Parent) | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047828 | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3505-38-2 | |

| Record name | Carbinoxamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3505-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。